2,4-Dichloro-6-isopropoxybenzaldehyde
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Overview
Description
2,4-Dichloro-6-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of benzaldehyde, featuring two chlorine atoms and an isopropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-isopropoxybenzaldehyde typically involves the chlorination of 6-isopropoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced separation techniques can further improve the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-isopropoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: 2,4-Dichloro-6-isopropoxybenzoic acid.
Reduction: 2,4-Dichloro-6-isopropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-isopropoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the isopropoxy group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: Lacks the isopropoxy group, making it less hydrophobic.
2,4-Dichloro-6-methoxybenzaldehyde: Contains a methoxy group instead of an isopropoxy group, which can affect its reactivity and solubility.
2,4-Dichloro-6-ethoxybenzaldehyde: Contains an ethoxy group, which has different steric and electronic effects compared to the isopropoxy group.
Uniqueness
2,4-Dichloro-6-isopropoxybenzaldehyde is unique due to the presence of both chlorine atoms and the isopropoxy group, which confer distinct chemical and physical properties. These features can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-dichloro-6-propan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(2)14-10-4-7(11)3-9(12)8(10)5-13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKGRZWZBWSUQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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